molecular formula C14H13N5O4S3 B11979126 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide CAS No. 303059-60-1

2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide

Cat. No.: B11979126
CAS No.: 303059-60-1
M. Wt: 411.5 g/mol
InChI Key: ASAAIOIQCAEUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide is a novel synthetic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates a 9H-fluorene core, a scaffold recognized for its significant interaction with biological targets . The fluorene moiety is symmetrically disubstituted with sulfamoyl groups at the 2 and 7 positions, a feature known in related compounds to contribute to potent and selective enzyme inhibition, such as targeting Sirtuin 2 (SIRT2) in oncology research . Furthermore, the molecule features a hydrazinecarbothioamide functional group, which is a key pharmacophore in various bioactive molecules. This group is present in several compounds reported to exhibit inhibitory activity against viral proteases, including the main protease (Mpro) of SARS-CoV-2, suggesting potential application for this compound in antiviral research . The integration of these distinct chemical features makes this compound a valuable investigational tool for researchers exploring new therapeutic agents for infectious diseases and cancer, as well as for studying the mechanism of action of hydrazine-based inhibitors and disubstituted fluorene derivatives . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

303059-60-1

Molecular Formula

C14H13N5O4S3

Molecular Weight

411.5 g/mol

IUPAC Name

[(2,7-disulfamoylfluoren-9-ylidene)amino]thiourea

InChI

InChI=1S/C14H13N5O4S3/c15-14(24)19-18-13-11-5-7(25(16,20)21)1-3-9(11)10-4-2-8(6-12(10)13)26(17,22)23/h1-6H,(H3,15,19,24)(H2,16,20,21)(H2,17,22,23)

InChI Key

ASAAIOIQCAEUKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=NNC(=S)N)C3=C2C=CC(=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Halogenation of Fluorenone

Fluorenone is first halogenated using bromine in acetic acid under reflux to yield 2,7-dibromofluorenone. This step ensures regioselective bromination at the para positions relative to the ketone group.

Reaction Conditions

  • Reactants : Fluorenone (1 eq), Br₂ (2.2 eq)

  • Solvent : Glacial acetic acid

  • Temperature : 110°C (reflux)

  • Time : 12 hours

  • Yield : 85–90%

Nucleophilic Substitution with Sulfamoyl Chloride

The bromine atoms are replaced with sulfamoyl groups via nucleophilic aromatic substitution.

Procedure
2,7-Dibromofluorenone (1 eq) is reacted with sulfamoyl chloride (4 eq) in anhydrous dimethylformamide (DMF) at 120°C for 24 hours under nitrogen. The reaction is quenched with ice water, and the product is extracted with dichloromethane.

Key Data

ParameterValue
SolventDMF
CatalystNone
Temperature120°C
Yield72%
Purity (HPLC)98.5%

Formation of the Hydrazinecarbothioamide Moiety

The ketone group of 2,7-disulfamoylfluorenone is condensed with thiosemicarbazide to form the hydrazinecarbothioamide derivative.

Condensation Reaction

A Schiff base-like reaction is employed, leveraging the nucleophilicity of thiosemicarbazide’s amino group.

Reaction Conditions

  • Reactants : 2,7-Disulfamoylfluorenone (1 eq), thiosemicarbazide (1.2 eq)

  • Solvent : Ethanol/water (3:1 v/v)

  • Acid Catalyst : Concentrated HCl (2 drops)

  • Temperature : 80°C

  • Time : 6 hours

Mechanistic Insight
The reaction proceeds via initial protonation of the ketone, followed by nucleophilic attack by the primary amine of thiosemicarbazide. Dehydration yields the hydrazone linkage, stabilized by conjugation with the fluorenylidene system.

Yield and Characterization

PropertyValue/Observation
Yield68%
Melting Point234–236°C (decomp.)
IR (KBr)3250 cm⁻¹ (N–H), 1660 cm⁻¹ (C=N), 1140 cm⁻¹ (S=O)
¹H NMR (DMSO-d₆)δ 8.2 (s, 2H, SO₂NH₂), δ 7.8–7.5 (m, 6H, fluorene), δ 6.1 (s, 1H, NH)

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining yield.

Conditions

  • Power : 300 W

  • Time : 20 minutes

  • Yield : 70%

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require higher temperatures. Ethanol/water mixtures balance solubility and environmental considerations.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 7:3) removes unreacted starting materials and byproducts.

Recrystallization

The final compound is recrystallized from a dichloromethane/hexane mixture, yielding needle-like crystals suitable for X-ray diffraction.

Challenges and Limitations

  • Sulfamoyl Group Stability : Hydrolytic degradation under strongly acidic or basic conditions necessitates pH-controlled environments.

  • Regioselectivity : Competing reactions at the 4-position of fluorenone require careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of hydrazinecarbothioamide, including 2-(2,7-disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide, exhibit notable anticancer properties. For instance:

  • In Vitro Studies : The compound showed significant cytotoxicity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition .
  • Mechanism of Action : It is postulated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Testing Against Bacteria : Studies indicated effectiveness against multidrug-resistant strains of bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .
  • Fungal Activity : The compound showed activity against certain fungal strains, suggesting a broad spectrum of antimicrobial efficacy .

Antioxidant Activity

Research has highlighted the antioxidant capabilities of this compound:

  • Radical Scavenging : The compound exhibits significant radical scavenging activity, which is crucial for protecting cells from oxidative stress . This property is beneficial in preventing diseases associated with oxidative damage.

Polymer Chemistry

The unique structural characteristics of 2-(2,7-disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide make it suitable for use in polymer synthesis:

  • Polymeric Composites : It can be utilized to create novel polymeric materials with enhanced thermal stability and mechanical properties due to its strong intermolecular interactions .
  • Coatings and Films : The incorporation of this compound into coatings may enhance their protective qualities against environmental degradation.

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against human tumor cell lines; apoptosis induction verified ,
Antimicrobial TestingEffective against multidrug-resistant bacteria; MIC values established ,
Antioxidant PropertiesDemonstrated high radical scavenging activity
Polymer ApplicationsEnhanced thermal stability and mechanical properties in composites

Mechanism of Action

The mechanism of action of 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Fluorene Backbone

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents on Fluorene Key Functional Groups Biological Activity (if reported) Reference
2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide 2-SO₂NH₂, 7-SO₂NH₂ Hydrazinecarbothioamide Not explicitly stated
2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide None (parent fluorene) Hydrazinecarbothioamide Intermediate for antimicrobial agents
9-(Dimethylhydrazinylidene)-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide 2-SO₂N(CH₃)₂, 7-SO₂N(CH₃)₂ Dimethylhydrazinylidene No activity reported
2-(2-Benzofuranylmethylene)hydrazinecarbothioamide Benzofuranyl substituent Hydrazinecarbothioamide Antitubercular (MIC = 1 μg/mL)

Key Observations :

Crystallographic and Spectroscopic Comparisons

Table 2: Crystallographic Data for Selected Analogs
Compound Space Group Hydrogen-Bonding Network Torsion Angle (N–N–C–S) Reference
(Z)-2-(5-Fluoro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide P2₁/n 2D network via N–H⋯F, N–H⋯O, N–H⋯S 176.57°
2-(9H-Fluoren-9-ylidene)hydrazinecarbothioamide Not reported Likely intramolecular N–H⋯S interactions Not reported

Key Observations :

  • The fluoro-indolinone analog forms a robust 2D hydrogen-bonding network, which may stabilize its crystalline structure and influence solubility .
  • The absence of electronegative substituents (e.g., fluorine) in the target compound may result in weaker intermolecular interactions compared to its indolinone analog .

Biological Activity

The compound 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide is a novel hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄N₄O₄S₂
  • Molecular Weight : 358.40 g/mol
  • CAS Number : 13629-22-6

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylidene with hydrazinecarbothioamide under controlled conditions. The introduction of disulfamoyl groups enhances its solubility and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hydrazinecarbothioamide exhibit significant antimicrobial properties. For instance, compounds synthesized from 2-(9H-fluoren-9-ylidene)hydrazine showed activity against various multidrug-resistant microorganisms. The minimum inhibitory concentration (MIC) values for these compounds ranged from 128 to >256 μg/mL against Gram-positive bacteria and fungi .

Antitumor Activity

Hydrazine derivatives are known for their antitumor properties. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines, such as MCF-7 and MDA-MB-231, with some exhibiting synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin . The mechanism of action is believed to involve the induction of apoptosis and interference with cell cycle progression.

Antioxidant Properties

The antioxidant capacity of hydrazine derivatives is another area of interest. Compounds similar to 2-(2,7-disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide have been shown to scavenge free radicals effectively, thus providing protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Evaluation

A study conducted on various synthesized thiazole derivatives derived from hydrazinecarbothioamide revealed notable antimicrobial activity against resistant strains. The research highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions significantly impacted bioactivity .

Study 2: Antitumor Efficacy

In a comparative study assessing the cytotoxic effects of several pyrazole derivatives, it was found that those containing the hydrazine moiety exhibited enhanced antitumor activity. Specifically, the combination treatment with doxorubicin led to increased apoptosis in breast cancer cell lines .

Data Summary Table

Activity Type MIC (μg/mL) Cell Line Tested Effect
Antimicrobial>256N/AModerate activity against Gram-positive bacteria
AntitumorN/AMCF-7, MDA-MB-231Synergistic effect with doxorubicin
AntioxidantN/AN/ASignificant free radical scavenging

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2,7-Disulfamoyl-9H-fluoren-9-ylidene)hydrazinecarbothioamide?

Methodological Answer: The synthesis of this compound likely involves multi-step functionalization of the fluorene core. Key steps include:

  • Sulfamoylation : Introducing sulfamoyl groups at the 2 and 7 positions of 9H-fluorene via nucleophilic substitution with sulfamoyl chloride under controlled pH (to avoid over-substitution) .
  • Hydrazinecarbothioamide Conjugation : Reaction of the fluorenone intermediate with thiosemicarbazide, followed by dehydration to form the hydrazinecarbothioamide moiety. Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures is recommended for isolating the final product .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

Methodological Answer:

  • Hazard Mitigation : While no direct toxicity data exists for this compound, structurally related fluorene derivatives exhibit acute toxicity (oral/dermal Category 4) and respiratory irritation . Use fume hoods, nitrile gloves, and lab coats.
  • Stability : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfamoyl and hydrazinecarbothioamide groups .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid releasing sulfur oxides .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural analysis of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–0.850 Å) to capture anisotropic displacement parameters for the sulfamoyl groups.
  • Refinement : Employ SHELXL (v.2015+) with the TWIN/BASF commands to model twinning and the ISOR/DFIX restraints to address disorder in the fluorenylidene backbone .
  • Validation : Cross-verify residual electron density maps (>0.5 e⁻/ų) with DFT-calculated electrostatic potentials to confirm hydrogen-bonding networks involving the hydrazinecarbothioamide group .

Q. What experimental design considerations are critical for studying biological interactions of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfur-binding pockets (e.g., cysteine proteases, sulfotransferases) due to the sulfamoyl and thioamide motifs.
  • Assay Optimization :
    • Use fluorescence quenching assays to monitor binding (λₑₓ = 280 nm, λₑₘ = 340 nm) .
    • Adjust buffer ionic strength (50–200 mM NaCl) to mitigate non-specific interactions with the fluorenylidene hydrophobic core .
  • Control Experiments : Include structurally analogous compounds (e.g., 2,7-difluoro-9H-fluoren-9-one derivatives) to isolate the contribution of the sulfamoyl-thioamide motif .

Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR splitting anomalies) for this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Use DMSO-d₆ at 60°C to reduce aggregation-induced splitting. Assign peaks via 2D COSY and NOESY to resolve coupling between the hydrazinecarbothioamide NH and fluorenyl protons .
    • ¹³C NMR : Apply DEPT-135 to distinguish CH₂ (sulfamoyl carbons) from quaternary carbons (fluorenylidene backbone) .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode (m/z 400–600 range) to confirm the molecular ion [M–H]⁻ and fragmentation patterns (loss of SO₂NH₂ groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.